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Compound of Interest

Compound Name: 8-Isomulberrin hydrate

CAS No.: 1432063-35-8

Cat. No.: B1158073

Get Quote

Executive Summary & Pharmacological Profile
8-Isomulberrin hydrate is a prenylated flavone derivative isolated from the root bark of Morus

alba (white mulberry).[1] Unlike its isomer Mulberrin, 8-Isomulberrin features a specific

cyclization or prenyl arrangement that confers distinct lipophilicity and binding affinities.[1]

It is primarily utilized as a chemosensitizer in oncology research to reverse Multi-Drug

Resistance (MDR) by inhibiting P-glycoprotein (P-gp/ABCB1).[1][2][3] Secondarily, it serves as

a lead compound in microbiology for its activity against methicillin-resistant Staphylococcus

aureus (MRSA), often exhibiting synergy with

-lactams.[1]
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🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Mechanism of Action: Dual-Targeting Pathway
8-Isomulberrin acts via two distinct mechanisms depending on the biological context.[1][2][3] In

cancer cells, it functions as a competitive inhibitor of the ATP-binding cassette (ABC)

transporter P-gp.[1][2][3][4] In bacteria, it acts as a membrane disruptor and cell wall synthesis

inhibitor.

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page

Figure 1: Mechanistic workflow of 8-Isomulberrin hydrate.[1][2][3] In cancer cells (top), it

inhibits P-gp efflux pumps, restoring drug sensitivity. In bacteria (bottom), it disrupts membrane

integrity and potentiates antibiotics.
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Application 1: Reversal of Multi-Drug Resistance
(MDR)
Objective: To determine the efficacy of 8-Isomulberrin hydrate in restoring the sensitivity of

resistant cancer cells (e.g., MCF-7/Adr or KB-V1) to substrates like Doxorubicin or Paclitaxel.[1]

[2]

Protocol A: Rhodamine 123 Accumulation Assay
(Functional Transport)
This assay directly measures P-gp function.[1][2][3] 8-Isomulberrin should increase intracellular

fluorescence if it inhibits P-gp.[1][2][3]

Materials:

Cells: P-gp overexpressing line (e.g., MCF-7/Adr) and parental line.[1][2][3]

Tracer: Rhodamine 123 (Rh123) (5 µM stock).

Inhibitor: 8-Isomulberrin hydrate (Stock: 10 mM in DMSO).[1][2][3]

Positive Control: Verapamil (10 µM).

Step-by-Step Methodology:

Seeding: Seed

cells/well in 6-well plates. Incubate 24h to reach 80% confluency.

Treatment:

Wash cells with PBS.

Add fresh media containing 8-Isomulberrin (Test concentrations: 1, 5, 10, 20 µM).

Include Verapamil (10 µM) as positive control and 0.1% DMSO as vehicle control.

Incubate for 2 hours at 37°C.
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Loading: Add Rh123 to a final concentration of 5 µM. Incubate for another 30 minutes in the

dark.

Efflux Phase (Optional but recommended): Remove media, wash with cold PBS, and add

inhibitor-free media for 1 hour to observe retention. Alternatively, measure accumulation

directly after loading.

Analysis:

Trypsinize cells and wash 2x with cold PBS.

Resuspend in 500 µL PBS.

Analyze via Flow Cytometry (FITC channel, Ex/Em: 488/530 nm).

Data Output: Calculate the Fluorescence Enhancement Ratio (FER):

Protocol B: MTT Cytotoxicity Reversal Assay
Objective: Calculate the Reversal Fold (RF) by comparing IC50 values of a chemotherapeutic

agent +/- 8-Isomulberrin.

Seeding: Seed 5,000 cells/well in 96-well plates.

Co-treatment:

Add 8-Isomulberrin at a fixed sub-toxic concentration (determined via preliminary toxicity

test, usually 5-10 µM).[1][2][3]

Add serial dilutions of the chemotherapeutic drug (e.g., Doxorubicin: 0.01 – 100 µM).

Incubation: 48 or 72 hours.

Readout: Add MTT reagent, incubate 4h, dissolve formazan in DMSO, read Absorbance at

570 nm.

Calculation:

[1]
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Target: An RF > 2.0 indicates significant reversal.

Application 2: Antimicrobial Synergy (MRSA)
Objective: Evaluate 8-Isomulberrin as an adjuvant to restore efficacy of

-lactams (e.g., Oxacillin) against MRSA.[1][2][3]

Protocol: Checkerboard Synergy Assay
Materials:

Strain: MRSA (e.g., ATCC 43300).

Media: Mueller-Hinton Broth (MHB).[1][2][3]

Detection: Resazurin (Alamar Blue) or OD600.

Step-by-Step Methodology:

Plate Setup: Use a 96-well plate.

X-axis: Serial dilution of Antibiotic (e.g., Oxacillin, 0.5 – 64 µg/mL).

Y-axis: Serial dilution of 8-Isomulberrin (e.g., 2 – 64 µg/mL).[1][2][3]

Inoculation: Add bacterial suspension adjusted to

CFU/mL to all wells.

Incubation: 18-24 hours at 37°C.

Analysis: Determine the Minimum Inhibitory Concentration (MIC) for single agents and

combinations.

Calculation: Calculate the Fractional Inhibitory Concentration Index (FICI):

: MIC of drug A in combination.

: MIC of drug A alone.
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Interpretation: FICI ≤ 0.5 = Synergy; 0.5 < FICI ≤ 4.0 = Indifferent; FICI > 4.0 =

Antagonism.
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[https://www.benchchem.com/product/b1158073#using-8-isomulberrin-hydrate-as-a-
research-tool]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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